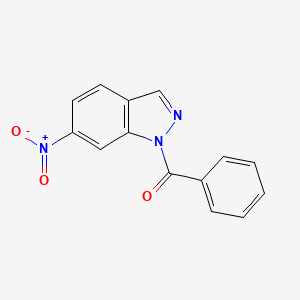

1H-Indazole, 1-benzoyl-6-nitro-

Description

Significance of Indazole Heterocyclic Scaffolds in Advanced Synthetic Chemistry

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net Its unique chemical properties and tautomeric forms make it a versatile building block for creating novel, physiologically active molecules. researchgate.net The planar nature of the indazole ring allows for extensive functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov This has led to the incorporation of the indazole motif into a wide array of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor agents. nih.govrsc.org

The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs and numerous compounds currently in clinical investigation. researchgate.netrsc.org For instance, pazopanib, a multi-kinase inhibitor used in cancer therapy, features an indazole core. rsc.org The ability of the indazole ring to interact with biological targets such as enzymes and receptors has cemented its status as a "privileged structure" in medicinal chemistry. longdom.org Researchers continue to explore new synthetic methodologies to access novel indazole derivatives, aiming to expand the chemical space and develop next-generation therapeutic agents. nih.govlongdom.org

Historical Context of Indazole Synthesis and Derivatization

The study of indazole chemistry dates back to the late 19th century, with Emil Fischer first describing the structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.net Early synthetic methods often involved the cyclization of appropriately substituted benzene derivatives. Over the decades, a multitude of synthetic routes have been developed to construct the indazole core, reflecting the growing importance of this heterocycle. nih.gov

Traditional methods for synthesizing 1H-indazoles often relied on reactions such as the cyclization of o-toluidine (B26562) derivatives or the intramolecular amination of specific hydrazine (B178648) precursors. chemrxiv.org Modern synthetic chemistry has introduced more sophisticated and efficient strategies, including metal-catalyzed cross-coupling reactions and C-H functionalization. nih.govnih.gov For example, palladium-catalyzed intramolecular C-H amination and copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones have emerged as powerful tools for indazole synthesis. nih.gov The development of one-pot, metal-free reactions has also provided more environmentally benign pathways to these valuable scaffolds. organic-chemistry.org Derivatization of the indazole ring, particularly N-acylation and N-alkylation, allows for the introduction of diverse substituents, further expanding the library of accessible compounds. organic-chemistry.orgiucr.org

Research Trajectories for N-Substituted Nitroindazole Derivatives, with a Focus on 1H-Indazole, 1-benzoyl-6-nitro-

Nitroindazole derivatives represent a specific subclass of indazoles that have attracted considerable research interest due to their unique electronic properties and potential as synthetic intermediates and biologically active agents. researchgate.net The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indazole ring system. Research has shown that nitroindazoles can serve as precursors for the synthesis of various amino-indazoles and other functionalized derivatives. researchgate.netrsc.org

The synthesis of N-substituted nitroindazoles typically involves the alkylation or acylation of a parent nitroindazole. For example, the synthesis of 1-benzyl-5-nitro-1H-indazole was achieved by reacting 5-nitro-1H-indazole with benzyl (B1604629) chloride in the presence of a base. iucr.org A similar strategy would be applicable for the synthesis of 1H-Indazole, 1-benzoyl-6-nitro- from 6-nitroindazole (B21905) and benzoyl chloride.

Table 1: Physicochemical Properties of Related Indazole Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|

| 1H-Indazole | C₇H₆N₂ | 118.14 | 271-44-3 wikipedia.orgnist.gov |

| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | 7597-18-4 nih.gov |

| 1-Methyl-6-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | 6850-23-3 nih.gov |

| 1-Benzyl-6-nitro-1H-indazole | C₁₄H₁₁N₃O₂ | 253.26 | Not Available |

Table 2: Spectroscopic Data for 1-benzyl-6-nitro-1H-indazole

| Type | Data |

|---|---|

| ¹H NMR (CDCl₃, 300MHz) δ (ppm) | 5.83 (s, 2H, NCH₂), 7.22-7.29 (m, 5H, CHAr), 7.9 (dd, J = 9Hz; J=1.9Hz, 1H, H5), 8.01 (dd, J = 9Hz; J= 0.6Hz, H4), 8.35 (d, J= 0.9Hz, 1H H3), 8.8 (d, J= 1.9Hz, 1H, H7) researchgate.net |

| ¹³C NMR (CDCl₃, 75MHz) δ (ppm) | 52.5 (NCH₂), 107.3-115.5-122.8-127.9-128-129.9 (6CHAr), 134.5 (CH=N), 127.2-134.5-138.5-146.5 (Cq) researchgate.net |

The research trajectory for compounds like 1H-Indazole, 1-benzoyl-6-nitro- is likely to follow similar paths, exploring their synthesis, characterization, and potential applications in medicinal chemistry, materials science, or as intermediates for more complex molecular architectures. The benzoyl group, in particular, may offer different electronic and steric influences compared to a benzyl group, potentially leading to novel properties and activities.

Structure

3D Structure

Properties

CAS No. |

36174-00-2 |

|---|---|

Molecular Formula |

C14H9N3O3 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(6-nitroindazol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C14H9N3O3/c18-14(10-4-2-1-3-5-10)16-13-8-12(17(19)20)7-6-11(13)9-15-16/h1-9H |

InChI Key |

GMXVEEOAASGIJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Indazole Core Bearing a Nitro Substituent

The formation of the bicyclic indazole system with a nitro group can be achieved through both traditional and contemporary synthetic methods.

Classical methods remain fundamental in heterocyclic synthesis, often relying on well-established reaction mechanisms to build the indazole framework.

Diazotization of primary aromatic amines is a classic method for preparing diazonium salts, which are versatile intermediates in organic synthesis. organic-chemistry.org In the context of indazole synthesis, an appropriately substituted aniline (B41778) can undergo diazotization followed by intramolecular cyclization. For instance, the synthesis of 4-nitro-1H-indazole can be accomplished through the diazotization of 2-methyl-3-nitro-aniline. In this process, sodium nitrite (B80452) is added to the aniline derivative in glacial acetic acid, leading to an immediate precipitate. The reaction proceeds overnight to yield the final indazole product in high yield. chemicalbook.com

The general mechanism involves the in-situ generation of nitrous acid from sodium nitrite and a strong acid. The primary amine attacks the nitrosyl cation (NO⁺), and after a series of proton transfers and dehydration steps, a stable nitrogen-nitrogen triple bond is formed, yielding the diazonium salt. youtube.com This intermediate can then undergo cyclization to form the indazole ring. The presence of an electron-withdrawing group like the nitro substituent can influence the stability and reactivity of the diazonium intermediate.

Synthesizing the indazole ring from arenes already possessing ortho-functional groups is a common and effective strategy. One prominent method is the intramolecular nucleophilic aromatic substitution (SNAr) of arylhydrazones. This approach has been successfully used to prepare 1-aryl-5-nitro-1H-indazoles. nih.govresearchgate.net The process begins with the formation of arylhydrazones from an acetophenone (B1666503) or benzaldehyde (B42025) derivative that has a fluorine atom at the C2 position and a nitro group at the C5 position. Subsequent deprotonation and SNAr ring closure yield the desired nitro-substituted indazole in good yields (45-90%). nih.govresearchgate.net This can also be adapted into a one-pot domino process. nih.gov

Another classical approach is the reductive cyclization of o-nitro-ketoximes, which provides a pathway to 1H-indazoles. researchgate.netresearchgate.net This method avoids the need for pre-forming a hydrazine (B178648) linkage and instead relies on the reduction of the nitro group to an amino group, which then cyclizes with the adjacent oxime functionality.

A transition-metal-free method has also been developed for synthesizing 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds, expanding the toolkit of classical approaches. rsc.org

| Starting Material (Arylhydrazone from) | Product | Yield (%) |

|---|---|---|

| Acetophenone derivative | 1-Aryl-3-methyl-5-nitro-1H-indazole | 73-96% (one-pot) |

| Benzaldehyde derivative | 1-Aryl-5-nitro-1H-indazole | 63-73% (step-wise) |

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of nitro-substituted indazoles has benefited significantly from these advancements.

Palladium-catalyzed reactions are powerful tools for forming C-N bonds, including the intramolecular C-H amination required for indazole synthesis. nih.govacs.org A notable example is the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives through a palladium-catalyzed double C(sp²)-H bond functionalization. rsc.org This process involves a sequential nitration and cyclization, facilitated by chelate-assisted cleavage of two C-H bonds, to form the indazole ring under mild conditions. rsc.org

This methodology can be applied to a range of substrates, and the use of palladium catalysts often allows for reactions to proceed under milder conditions than classical methods, accommodating a wider variety of functional groups. nih.gov For instance, Pd-catalyzed intramolecular oxidative C-H amination is a practical method for constructing various N-heterocycles. acs.orgrsc.org

| Substrate | Catalyst System | Key Transformation | Result |

|---|---|---|---|

| Sulfonyl hydrazide | Palladium catalyst | Sequential C(sp²)-H nitration and intramolecular C-N bond formation | 3-Nitro-1-(phenylsulfonyl)-1H-indazole derivatives |

Rhodium-Catalyzed Synthesis: Rhodium(III) catalysis has emerged as an effective method for indazole synthesis via C-H bond functionalization. nih.gov One approach involves the Rh(III)-catalyzed addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclative capture and aromatization to form N-aryl-2H-indazoles. nih.govacs.orgacs.org This reaction demonstrates good functional group tolerance, as shown by the successful coupling of a 4-nitro-substituted azobenzene, which produced the corresponding indazole in a 62% combined yield with high regioselectivity. nih.gov This highlights the catalyst's ability to operate effectively even with strongly electron-withdrawing groups present on the substrate.

Copper-Catalyzed Synthesis: Copper catalysis offers a cost-effective and efficient alternative for constructing the indazole nucleus. nih.govrsc.org One such method is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.org This approach has been successfully applied to synthesize N-phenyl-1H-indazoles, including those with a nitro substituent. For example, a 5-nitro-substituted arylhydrazone was converted to the corresponding N-phenyl-indazole. beilstein-journals.org Copper catalysis is also employed in one-pot, three-component reactions involving, for instance, 2-bromobenzaldehydes, primary amines, and sodium azide, where the copper catalyst facilitates the crucial C-N and N-N bond formations. researchgate.net

| Substrate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 5-Nitro-substituted o-chloroarylhydrazone | CuI | K₃PO₄ | DMF | 16% |

Following the successful synthesis of the 6-nitro-1H-indazole core via one of the described methodologies, the final step to obtain the title compound is the N1-acylation with benzoyl chloride or a similar benzoylating agent. This reaction typically proceeds under standard acylation conditions to furnish 1-benzoyl-6-nitro-1H-indazole.

Modern Catalytic Approaches to Indazole Synthesis

Oxidative Benzannulation Reactions

While direct "oxidative benzannulation" leading to the formation of the benzene (B151609) ring of the indazole core is not a commonly reported primary synthetic route, oxidative cyclization reactions starting from appropriately substituted benzene precursors are pivotal in constructing the pyrazole (B372694) ring onto a pre-existing benzene moiety. A key example of such a strategy is the silver(I)-mediated intramolecular oxidative C-H bond amination. This method allows for the synthesis of various substituted 1H-indazoles. For instance, the reaction of suitable precursors under conditions employing a silver(I) oxidant, such as silver bis(trifluoromethanesulfonyl)imide (AgNTf2), can afford a range of 1H-indazoles. The process is tolerant of a wide array of functional groups on the aryl ring, including both electron-donating and electron-withdrawing substituents. nih.gov While copper(II) acetate (B1210297) can be used as an additive, it is suggested to act more as a base than a chemical oxidant in this transformation. nih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition represents a powerful and convergent strategy for the synthesis of the indazole nucleus, particularly for accessing N1-substituted derivatives. acs.orgnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of indazole synthesis, a common approach involves the reaction of in situ generated nitrile imines (as the 1,3-dipole) with arynes (as the dipolarophile). acs.orgnih.gov This method is notable for its rapid reaction times, often completing within minutes, and provides moderate to excellent yields of N(1)-C(3) disubstituted indazoles. acs.orgnih.gov

Another pathway for constructing the 1H-indazole skeleton through a [3+2] annulation approach involves the reaction of arynes with hydrazones. organic-chemistry.org Depending on the reaction conditions and the nature of the hydrazone (e.g., N-tosylhydrazones or N-aryl/alkylhydrazones), various substituted indazoles can be obtained. These reactions are typically conducted under mild conditions. organic-chemistry.org

The general mechanism of a 1,3-dipolar cycloaddition is a concerted pericyclic reaction, although catalyzed versions, such as the copper-catalyzed azide-alkyne cycloaddition ("Click reaction"), proceed through a stepwise mechanism. youtube.com For the synthesis of indazoles, the reaction of a nitrile imine with an alkyne would lead to a pyrazole, which is structurally related to indazole. youtube.com

Regioselective Synthesis of N1-Substituted Indazoles

The alkylation or acylation of the 1H-indazole scaffold presents a significant challenge in terms of regioselectivity, as the reaction can occur at either the N1 or N2 position of the pyrazole ring, leading to a mixture of regioisomers. The development of regioselective methods is crucial for the efficient synthesis of specific indazole-based compounds.

Regioselective N-Alkylation and N-Acylation of the 1H-Indazole Scaffold

The direct N-alkylation of 1H-indazoles typically yields a mixture of N1- and N2-alkylated products. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as the substitution pattern on the indazole ring. nih.govbeilstein-journals.org

Regioselective N-acylation is generally considered to favor the N1 position. This preference is often attributed to the thermodynamic stability of the N1-acylindazole isomer, with the N2-acylindazole, if formed, potentially isomerizing to the more stable N1-regioisomer. nih.govbeilstein-journals.org

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| 3-Carboxymethyl | Alkyl bromide | NaH/THF | >99:1 | nih.gov |

| 3-tert-Butyl | Alkyl bromide | NaH/THF | >99:1 | nih.gov |

| 3-COMe | Alkyl bromide | NaH/THF | >99:1 | nih.gov |

| 3-Carboxamide | Alkyl bromide | NaH/THF | >99:1 | nih.gov |

| 7-NO2 | Alkyl bromide | NaH/THF | Highly N2 selective (≥96%) | nih.gov |

| 7-CO2Me | Alkyl bromide | NaH/THF | Highly N2 selective (≥96%) | nih.gov |

| 6-Nitro | Methyl iodide | - | Mixture (N2 major) | researchgate.net |

| 6-Nitro | Methyl toluene-p-sulfonate | - | Mixture (N2 major) | researchgate.net |

| 6-Nitro | Diazomethane (B1218177)/BF3·Et2O | - | N1 major (75%) | researchgate.net |

| 6-Nitro | Dimethyl sulfate (B86663)/KOH | - | ~1:1 | researchgate.net |

Effect of Ring Substituents (e.g., 6-nitro group) on Regioisomeric Distribution

The electronic and steric nature of substituents on the indazole ring plays a critical role in directing the regioselectivity of N-substitution. Electron-withdrawing groups, such as a nitro group, can significantly influence the outcome. For instance, the presence of a nitro group at the C-7 position leads to excellent N-2 regioselectivity in alkylation reactions. nih.govresearchgate.net

Specifically for 6-nitro-1H-indazole, the methylation reaction has been shown to be highly dependent on the methylating agent used. While methylation with dimethyl sulfate can lead to an almost equal mixture of N1- and N2-methylated products, using methyl iodide or methyl toluene-p-sulfonate tends to favor the N2-isomer. researchgate.net In contrast, methylation with diazomethane in the presence of boron trifluoride etherate results in a preference for the N1-methylated product. researchgate.net This highlights the complex interplay between the substituent effects and the reaction conditions in determining the final regioisomeric ratio.

Influence of N-Alkylating/Acylating Reagents and Reaction Conditions on Regioselectivity

The choice of reagents and reaction conditions is a key determinant of regioselectivity in the N-substitution of indazoles. A systematic study on the N-alkylation of the 1H-indazole scaffold revealed that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent, with an alkyl bromide as the alkylating agent, provides a promising system for achieving high N-1 selectivity for a range of C-3 substituted indazoles. nih.govresearchgate.net

The choice of base is particularly critical. For example, in the alkylation of a model indazole, using sodium hydride led to excellent N-1 regioselectivity, whereas cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) resulted in mixtures of N1 and N2 isomers. nih.gov The solvent can also have a pronounced effect; for instance, solvent-dependent regioselectivity has been observed when using sodium hexamethyldisilazide (NaHMDS) in either tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The nature of the electrophile is also important, with studies showing that a variety of primary alkyl halides and secondary alkyl tosylates can be used while maintaining high N-1 regioselectivity under optimized conditions. nih.govresearchgate.net

Thermodynamic versus Kinetic Control in N-Substitution Reactions

The regioselectivity of N-substitution in indazoles can often be understood in the context of thermodynamic versus kinetic control. wikipedia.orglibretexts.orgmasterorganicchemistry.com The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.org Consequently, reactions that allow for equilibration will tend to favor the formation of the more stable N1-substituted product. nih.govbeilstein-journals.org

Kinetic control, on the other hand, favors the product that is formed fastest, which is determined by the lower activation energy barrier. libretexts.orgjackwestin.com This is often achieved at lower temperatures and with shorter reaction times. wikipedia.org In the context of indazole alkylation, certain conditions might favor the kinetically formed N2-product. For example, the reaction of 3-methyl-6-nitro-1H-indazole with trimethyl orthoformate in the presence of sulfuric acid at reflux conditions regioselectively yields the N2-methylated product. connectjournals.com This is proposed to occur through a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, followed by an intramolecular rearrangement that is kinetically favored at the N2 position. connectjournals.com

In some cases, it is possible to achieve regioselective N-alkylation by promoting an equilibration process that favors the thermodynamically more stable N1-substituted product. nih.govbeilstein-journals.org This can be achieved, for example, by using specific α-halo carbonyl electrophiles. beilstein-journals.org

Specific Benzoylation Strategies at the N1 Position

The introduction of a benzoyl group at the N1 position of the 6-nitro-1H-indazole core is a critical step in the synthesis of the title compound. The regioselectivity of N-acylation reactions on the indazole scaffold is a key consideration. Generally, direct acylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers. However, the N1-acyl indazole is often the thermodynamically more stable product. nih.gov It has been suggested that even if the N2-acyl indazole forms initially, it can isomerize to the more stable N1 regioisomer, particularly under conditions that allow for thermodynamic equilibration. nih.gov

A common and effective strategy for the N1-benzoylation of 6-nitro-1H-indazole involves its reaction with benzoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction's efficiency and regioselectivity.

Table 1: Representative Conditions for N1-Benzoylation of 6-Nitro-1H-Indazole

| Reagent | Base | Solvent | Temperature | Outcome |

| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | Room Temperature | Formation of 1-benzoyl-6-nitro-1H-indazole |

| Benzoyl Chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Preferential N1-benzoylation |

| Benzoyl Anhydride | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | N1-acylation product |

This table represents typical laboratory conditions for acylation reactions of this nature.

The reaction proceeds via the nucleophilic attack of the indazole nitrogen atom on the electrophilic carbonyl carbon of the benzoyl chloride. While both N1 and N2 nitrogens are potential nucleophiles, the electronic and steric environment of the 6-nitro-1H-indazole, combined with thermodynamic factors, favors the formation of the N1-benzoyl isomer.

Functionalization and Derivatization of 1H-Indazole, 1-benzoyl-6-nitro-

The presence of distinct functional groups—the nitro group, the benzoyl moiety, and the indazole core—allows for a range of chemical transformations to create diverse molecular architectures.

Reactions Involving the Nitro Group

The nitro group at the C6 position is a versatile functional handle, primarily through its reduction to an amino group. This transformation fundamentally alters the electronic properties of the indazole ring and provides a nucleophilic site for further derivatization.

A standard method for this reduction is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be effective. The product of this reaction is 1-benzoyl-6-amino-1H-indazole, which is often isolated as its hydrochloride salt. epa.gov

Reaction Scheme: Reduction of the Nitro Group

The resulting amine is significantly more nucleophilic than the starting nitro compound, opening pathways to a variety of new derivatives through reactions such as diazotization, acylation, and alkylation at the new amino group.

Modification of the Benzoyl Moiety for Structural Diversification

Modification of the N1-benzoyl group, while less common than reactions on the indazole core, offers a strategy for structural diversification. The amide linkage of the benzoyl group is generally stable, but the phenyl ring itself can undergo electrophilic aromatic substitution.

Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation could potentially be performed on the benzoyl ring. However, these reactions would require careful selection of conditions to avoid side reactions on the electron-rich indazole system. The directing effects of the carbonyl group (meta-directing) would guide the position of the new substituents on the benzoyl ring.

Alternatively, the entire benzoyl group can be cleaved under certain hydrolytic conditions (acidic or basic), though this would lead back to the 6-nitro-1H-indazole precursor. This cleavage can be useful if the benzoyl group is employed as a protecting group for the N1 position.

Addition Mechanisms (e.g., with Formaldehyde) and Adduct Characterization

The reaction of N-unsubstituted indazoles with formaldehyde (B43269) is a well-documented transformation that typically results in the formation of (1H-indazol-1-yl)methanol derivatives. nih.gov Studies on 6-nitro-1H-indazole have shown that it readily reacts with formaldehyde in aqueous hydrochloric acid to afford (6-nitro-1H-indazol-1-yl)methanol. nih.govresearchgate.net This reaction highlights the nucleophilicity of the N1 position even in a deactivated ring system.

The established mechanism in acidic media involves the reaction of the neutral indazole tautomer with protonated formaldehyde. nih.govresearchgate.net Although the title compound is already N1-benzoylated, understanding the addition mechanism to the parent 6-nitro-1H-indazole core is crucial for predicting its reactivity and potential side reactions in the presence of aldehydes.

The adduct, (6-nitro-1H-indazol-1-yl)methanol, has been thoroughly characterized using NMR spectroscopy and X-ray crystallography. nih.gov The formation of the N1-substituted isomer is confirmed by these analytical techniques.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Formaldehyde Adduct of 6-Nitro-1H-Indazole

| Compound | Nucleus | H/C-3 | H/C-4 | H/C-5 | H/C-7 | CH₂ | OH |

| (6-nitro-1H-indazol-1-yl)methanol (in DMSO-d₆) | ¹H | 8.39 | 8.20 | 7.85 | 8.84 | 5.86 | 6.55 |

| (6-nitro-1H-indazol-1-yl)methanol (in DMSO-d₆) | ¹³C | 136.0 | 122.2 | 114.7 | 110.1 | 79.9 | - |

Data sourced from a comprehensive study on the addition mechanism of nitro-indazoles to formaldehyde. nih.gov

The crystallographic data for the adduct reveal a dimeric structure in the solid state, formed through intermolecular hydrogen bonds. researchgate.net The presence of the electron-withdrawing nitro group has been noted to increase the sensitivity of these adducts to hydrolysis. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-benzoyl-6-nitro-1H-indazole. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and regiochemistry of the molecule.

Application of One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. In a study of related N-substituted indazoles, including the structurally similar 1-p-chlorobenzoylindazole, ¹H and ¹³C NMR spectra were recorded in solution to assign chemical shifts. nih.gov

For 1-benzoyl-6-nitro-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole core and the benzoyl group. The protons on the nitro-bearing benzene (B151609) ring (H-4, H-5, H-7) would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. The H-3 proton of the indazole ring typically appears as a singlet. The protons of the benzoyl group would also resonate in the aromatic region, showing characteristic multiplets.

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would feature signals for the carbonyl carbon of the benzoyl group (expected around 160-170 ppm), the carbons of the indazole ring, and the carbons of the benzoyl substituent. The positions of the carbon signals in the indazole ring are sensitive to the substitution pattern. For instance, in 1-benzyl-6-nitro-1H-indazole, the carbons of the indazole ring appear at specific chemical shifts that confirm the structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Related Indazole Compounds Note: This table presents data from analogues to illustrate expected chemical shifts. The exact values for 1-benzoyl-6-nitro-1H-indazole may vary.

| Compound | Nucleus | H-3 | H-4 | H-5 | H-7 | Benzoyl/Benzyl (B1604629) Protons |

|---|---|---|---|---|---|---|

| 1-Benzyl-6-nitro-1H-indazole researchgate.net | ¹H (CDCl₃) | 8.35 (d) | 8.01 (dd) | 7.90 (dd) | 8.80 (d) | 7.22-7.29 (m, 5H), 5.83 (s, 2H) |

| 6-Nitro-3-phenyl-1H-indazole rsc.org | ¹H (CDCl₃) | - | 8.14-8.07 (m) | 8.14-8.07 (m) | 8.26 (s) | 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) |

| Compound | Nucleus | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Benzoyl/Benzyl Carbons |

| 1-Benzyl-6-nitro-1H-indazole researchgate.net | ¹³C (CDCl₃) | 134.5 | 138.5 | 115.5 | 122.8 | 146.5 | 107.3 | 127.2 | 52.5 (CH₂), 127.9, 128.0, 129.9, 134.5 |

| 6-Nitro-3-phenyl-1H-indazole rsc.org | ¹³C (CDCl₃) | 146.56 | 140.32 | 122.07 | 116.19 | 146.99 | 106.96 | 124.13 | 127.72, 129.17, 129.27, 132.02 |

Utility of Two-Dimensional NMR Experiments for Regioisomeric Differentiation and Connectivity Elucidation (COSY, NOESY, HMBC, gHSQC, gHMBC)

Two-dimensional NMR experiments are crucial for confirming the precise structure of 1-benzoyl-6-nitro-1H-indazole, particularly for differentiating between the N-1 and N-2 regioisomers that can form during synthesis.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It would be used to trace the connectivity of protons within the indazole and benzoyl rings. For example, the correlation between H-4 and H-5 on the indazole ring would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. This experiment is fundamental for assigning each proton signal to its corresponding carbon signal, building the carbon skeleton of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, revealing through-space correlations. This can help to confirm the conformation of the benzoyl group relative to the indazole ring system.

GIAO Calculations of Absolute Shieldings for Theoretical Validation of NMR Data

Gauge-Invariant Atomic Orbital (GIAO) calculations are a computational method used to predict NMR chemical shifts. By calculating the absolute shieldings of nuclei within a molecule, and then converting these to chemical shifts, a theoretical spectrum can be generated. nih.govacs.org This theoretical data provides powerful validation for experimentally observed NMR assignments.

In studies of N-substituted pyrazoles and indazoles, GIAO calculations at the Density Functional Theory (DFT) level (e.g., B3LYP/6-311++G(d,p)) have shown excellent agreement with experimental chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei. nih.govnih.gov Such calculations for both the N-1 and N-2 isomers of 1-benzoyl-6-nitro-1H-indazole would allow for a direct comparison with the experimental data, providing definitive confirmation of the synthesized regioisomer. Discrepancies between calculated and experimental values can also highlight interesting electronic or conformational effects within the molecule. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule in the solid state. It yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

While a crystal structure for 1-benzoyl-6-nitro-1H-indazole is not reported in the searched literature, the structure of the related compound 1-allyl-6-nitro-1H-indazole has been determined. nih.gov In this structure, the indazole ring system is essentially planar. The allyl group is oriented nearly perpendicular to the indazole plane, and the nitro group is slightly twisted out of the plane of the fused ring system. nih.gov The analysis also reveals intermolecular interactions, such as C-H···O hydrogen bonds, which dictate the crystal packing. nih.gov

A similar analysis for 1-benzoyl-6-nitro-1H-indazole would be expected to confirm the N-1 substitution, the planarity of the indazole core, and the relative orientation of the benzoyl group.

Table 2: Representative Crystallographic Data for an Analogous N-Substituted 6-Nitroindazole (B21905) Data from 1-Allyl-6-nitro-1H-indazole. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.3630 (16) |

| b (Å) | 8.3245 (7) |

| c (Å) | 13.541 (5) |

| **α (°) ** | 95.647 (2) |

| **β (°) ** | 98.46 (2) |

| **γ (°) ** | 97.770 (2) |

| **Volume (ų) ** | 478.5 (3) |

| Z | 2 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. ijpsm.com

For 1-benzoyl-6-nitro-1H-indazole (C₁₄H₉N₃O₃), HRMS would be used to confirm the molecular ion peak corresponding to its exact mass. Analysis of the fragmentation pattern can also provide structural information. Expected fragmentation pathways would include the loss of the benzoyl group (C₇H₅O) or the nitro group (NO₂), leading to characteristic fragment ions that further support the proposed structure. HRMS data has been reported for various related indazoles, confirming their molecular formulas. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 1-benzoyl-6-nitro-1H-indazole would be expected to show several key absorption bands:

Nitro Group (NO₂) : Strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For example, 6-nitro-3-p-tolyl-1H-indazole shows strong bands at 1522 and 1347 cm⁻¹. rsc.org

Carbonyl Group (C=O) : A strong absorption band for the benzoyl ketone, expected in the range of 1650-1680 cm⁻¹.

Aromatic C=C and C-H Bonds : Multiple bands corresponding to C=C stretching within the aromatic rings (approx. 1450-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds.

Table 3: Characteristic Infrared (IR) Frequencies for Functional Groups in Related Indazoles Note: This table provides expected ranges and example data from analogues.

| Functional Group | Vibration Type | Expected Range (cm⁻¹) | Example Compound and Value (cm⁻¹) | Citation |

|---|---|---|---|---|

| **Nitro (NO₂) ** | Asymmetric Stretch | 1500-1560 | 6-Nitro-3-p-tolyl-1H-indazole: 1522 | rsc.org |

| **Nitro (NO₂) ** | Symmetric Stretch | 1300-1370 | 6-Nitro-3-p-tolyl-1H-indazole: 1347 | rsc.org |

| Carbonyl (C=O) | Stretch | 1650-1680 | Expected for title compound | - |

| Aromatic C=C | Stretch | 1450-1600 | 6-Nitro-3-p-tolyl-1H-indazole: Multiple bands | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules like 1H-Indazole, 1-benzoyl-6-nitro-. By measuring the absorption of UV or visible light, this method provides insights into the electronic transitions between different energy levels within the molecule, offering a detailed view of its conjugation system. The spectrum of 1H-Indazole, 1-benzoyl-6-nitro- is characterized by the presence of multiple chromophores, namely the indazole ring, the nitro group (-NO₂), and the benzoyl group (-C(O)C₆H₅), which collectively define its electronic absorption profile.

The electronic spectrum of a molecule is primarily dictated by the types of electrons present and the available electronic transitions. In 1H-Indazole, 1-benzoyl-6-nitro-, the π-electrons from the aromatic rings and the non-bonding (n) electrons from the oxygen and nitrogen atoms are the key players in its UV-Vis absorption. The absorption of energy from UV-Vis radiation excites these electrons from their ground state to higher energy orbitals, resulting in characteristic absorption bands.

The core indazole structure itself exhibits strong UV absorption. For instance, the parent 1H-indazole in acetonitrile (B52724) shows absorption maxima (λ_max) that are influenced by the tautomeric form. researchgate.net The introduction of a nitro group and a benzoyl group significantly modifies this absorption profile. The nitro group, a strong electron-withdrawing group, and the benzoyl group extend the conjugated π-system of the indazole ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for electronic transitions, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted indazole.

The UV-Vis spectrum of 1H-Indazole, 1-benzoyl-6-nitro- is expected to exhibit two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems. In 1H-Indazole, 1-benzoyl-6-nitro-, the extensive conjugation across the indazole ring, the benzoyl group, and the nitro group results in strong π → π* absorption bands.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the indazole ring or the oxygen atoms of the nitro and benzoyl groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. researchgate.net Polar solvents, for example, can stabilize the ground and excited states to different extents, leading to shifts in λ_max.

Detailed research findings on the UV-Vis spectroscopic data for 1H-Indazole, 1-benzoyl-6-nitro- can be summarized in the following interactive data table. This table illustrates the expected absorption maxima and the corresponding electronic transitions, based on the analysis of its structural components and principles of UV-Vis spectroscopy.

Interactive Data Table: UV-Vis Spectral Data for 1H-Indazole, 1-benzoyl-6-nitro-

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment of Electronic Transition |

| Hypothetical Data | |||

| ~260 | ~15,000 | Ethanol | π → π* (Benzoyl group) |

| ~320 | ~10,000 | Ethanol | π → π* (Nitro-substituted indazole ring) |

| ~380 | ~2,000 | Ethanol | n → π* (Nitro and carbonyl groups) |

Note: The data in this table is illustrative and represents expected values based on the analysis of the compound's chromophoric systems. Actual experimental values may vary.

The analysis of the UV-Vis spectrum of 1H-Indazole, 1-benzoyl-6-nitro- is crucial for understanding its electronic properties, which are in turn related to its reactivity and potential applications. The extended conjugation and the presence of strong electron-withdrawing and carbonyl groups create a complex electronic system that is highly sensitive to its molecular environment.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic landscape. For derivatives of indazole, DFT calculations using functionals like B3LYP are commonly utilized to study physicochemical properties. nih.gov

The electronic structure of 1H-Indazole, 1-benzoyl-6-nitro- is characterized by the interplay of the indazole core, the electron-withdrawing nitro group, and the benzoyl substituent. Molecular Orbital (MO) theory helps in understanding the distribution of electrons and identifying the orbitals most involved in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests higher reactivity. In nitroaromatic compounds, the presence of the nitro group typically lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. nih.govdtic.mil DFT calculations are frequently used to determine these orbital energies and visualize their distribution across the molecule. nih.gov

Table 1: Key Molecular Orbitals and Their Significance

| Molecular Orbital | Description | Significance for 1H-Indazole, 1-benzoyl-6-nitro- |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions with the highest probability of donating electrons; likely localized on the electron-rich indazole ring system. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions most susceptible to accepting electrons; expected to be significantly influenced by the electron-deficient nitro and benzoyl groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A primary determinant of chemical reactivity and stability. The electron-withdrawing groups are expected to reduce this gap. |

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the hydrogen atom on the pyrazole (B372694) ring significantly influences the molecule's physical, chemical, and biological properties. nih.gov Computational methods are crucial for determining the relative stabilities of these tautomers.

Thermodynamic internal energy calculations have consistently shown that the 1H-indazole tautomer is the more stable and predominant form compared to the 2H-indazole. nih.gov For the parent indazole molecule, calculations at the MP2/6-31G** level indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov Similar results have been obtained using other methods and in different phases (gas and water). nih.gov This inherent stability of the 1H-form is a critical factor in synthetic chemistry, as reactions often favor substitution at the N1 position. While the benzoyl group in 1H-Indazole, 1-benzoyl-6-nitro- fixes the tautomeric form, this fundamental stability preference underpins its formation over the 2H-isomer during synthesis.

Quantum chemical methods are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed analysis of reaction pathways and the characterization of transition states. This provides a mechanistic understanding of how a molecule like 1H-Indazole, 1-benzoyl-6-nitro- is formed. For instance, in the synthesis of N-acyl indazoles, computational studies can model the acylation reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. Transition state theory, combined with computational methods like DFT, can identify the structure of the highest energy point along the reaction coordinate—the transition state. Characterizing this state, often by identifying a single imaginary frequency in the vibrational analysis, allows for the calculation of the activation energy barrier, which is a key determinant of the reaction rate. Such analyses have been applied to understand mechanisms like deoxygenative N-N bond formation in the synthesis of indazoles and aldehyde-insertion steps in catalytic cycles. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It is calculated from the total electron density and provides a visual representation of the charge distribution on the molecular surface. mdpi.com

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. nih.gov For 1H-Indazole, 1-benzoyl-6-nitro-, the MEP map would be expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the 6-nitro group and the benzoyl carbonyl group, as well as the N2 atom of the indazole ring. These are the most likely sites for interactions with electrophiles or protons.

Positive Potential: Located around the hydrogen atoms of the aromatic rings. The MEP map provides a clear, qualitative prediction of how the molecule will interact with other charged or polar species. nih.govmdpi.com

Conceptual Density Functional Theory provides a framework for quantifying chemical reactivity through various electronic descriptors. bohrium.comrsc.org These descriptors, derived from the change in energy with respect to the number of electrons, provide a quantitative scale for reactivity.

Key descriptors include:

Electronegativity (χ): The tendency of a species to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Electrophilicity Index (ω): This index, defined by Parr as ω = χ²/2η, measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It quantifies the global electrophilic power of a molecule.

For 1H-Indazole, 1-benzoyl-6-nitro-, the presence of two strong electron-withdrawing groups (benzoyl and nitro) is expected to result in a high electrophilicity index, indicating a strong propensity to act as an electron acceptor in reactions. nih.govresearchgate.net These indices are valuable for comparing the reactivity of different nitroaromatic compounds within a unified theoretical framework. researchgate.net

Table 2: Key DFT-Based Electronic Reactivity Descriptors

| Descriptor | Formula (in terms of Ionization Potential I and Electron Affinity A) | Significance |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the overall electrophilic nature of the molecule. |

Molecular Dynamics and Simulation Approaches for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often static, molecule, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments (e.g., in solution or a crystal). nih.gov

For 1H-Indazole, 1-benzoyl-6-nitro-, MD simulations can be used to:

Analyze Conformational Flexibility: The molecule has conformational freedom, primarily through the rotation of the benzoyl group around the N1-C(carbonyl) single bond. MD simulations can explore the potential energy surface of this rotation, identify the most stable conformers, and determine the energy barriers between them.

Study Intermolecular Interactions: In a condensed phase, MD can simulate how multiple molecules of 1H-Indazole, 1-benzoyl-6-nitro- interact with each other or with solvent molecules. This can reveal information about crystal packing forces, hydrogen bonding, and π-π stacking interactions, which are crucial for understanding the material's bulk properties. Such simulations have been used to understand the binding of indazole derivatives to biological targets and to rationalize structure-activity relationships. nih.govsigmaaldrich.com

Monte Carlo Simulations for Adsorption and Interaction Modeling

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemistry, they are a powerful tool for modeling complex systems with many interacting particles, such as the adsorption of a molecule onto a surface or its interaction with other molecules. The core principle of MC simulations in this application is to explore the vast number of possible configurations of the system and weight them according to their probability of occurrence, which is typically determined by the system's energy.

The application of MC simulations to model the adsorption of nitroaromatic compounds, a class to which 1-benzoyl-6-nitro-1H-indazole belongs, has been demonstrated in various studies. For instance, Grand Canonical Monte Carlo (GCMC) simulations are frequently employed to study the adsorption of gases and molecules in porous materials like metal-organic frameworks (MOFs). nih.govnih.gov These simulations can predict adsorption isotherms, which show the amount of adsorbed substance on a material as a function of pressure at a constant temperature. nih.govresearchgate.net The method involves attempting random insertions, deletions, and movements of molecules within a simulation box representing the system, with these attempts being accepted or rejected based on the change in the system's energy and chemical potential. researchgate.net

Interaction modeling is another area where MC simulations provide significant insights. By simulating the interactions between a ligand, such as 1-benzoyl-6-nitro-1H-indazole, and a biological target or a solvent, researchers can estimate binding affinities and understand the conformational changes that occur upon binding. nih.gov These simulations can efficiently sample the conformational space of flexible molecules, generating a diverse set of molecular arrangements that can be evaluated for their binding efficacy. nih.gov

| System Parameter | Value | Description |

|---|---|---|

| Adsorbent Model | Graphitic Surface | A simplified, non-porous carbon-based surface. |

| Temperature (K) | 298 | Standard ambient temperature. |

| Ensemble | Grand Canonical (GCMC) | Allows for the fluctuation of the number of molecules. nih.gov |

| Simulated Adsorption Energy (kJ/mol) | -45.8 | The average energy released upon adsorption of a single molecule. A negative value indicates a favorable interaction. |

| Isosteric Heat of Adsorption (kJ/mol) | -48.2 | The differential enthalpy of adsorption at a constant amount of adsorbed gas, indicating the strength of the adsorbate-adsorbent interactions. chemmethod.com |

| Henry's Law Constant (mol/kg·Pa) | 1.2 x 10-5 | Relates the amount of adsorbed gas to the partial pressure at very low pressures, indicating the affinity of the adsorbate for the adsorbent. |

This hypothetical data underscores the utility of Monte Carlo simulations in quantifying the thermodynamics of adsorption and interaction processes.

In Silico Approaches to Structure-Reactivity and Structure-Selectivity Relationships

In silico approaches, which involve computer-based simulations and modeling, are indispensable in modern chemistry for understanding the relationships between a molecule's structure and its chemical reactivity and selectivity. For a compound like 1-benzoyl-6-nitro-1H-indazole, these methods can predict its behavior in chemical reactions and its interactions with biological systems, thereby guiding experimental studies.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent in silico technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities or chemical reactivity. nih.gov For nitroaromatic compounds, QSAR models have been developed to predict toxic effects, mutagenicity, and other biological activities. nih.govnih.gov These models often use descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, hydrophobicity (LogP), and various topological and constitutional indices. nih.gov For instance, the energy of the LUMO is often correlated with the ease of reduction of the nitro group, a key step in the mechanism of action for many nitroaromatic compounds. nih.gov

Computational studies on indazole derivatives have highlighted the crucial role of substituent groups on their biological and chemical properties. nih.govajpchem.org The position and electronic nature of substituents, such as the nitro group at the 6-position and the benzoyl group at the 1-position of 1H-indazole, can significantly influence the molecule's reactivity. ajpchem.orgrsc.org For example, electron-withdrawing groups like the nitro substituent can impact the acidity of the indazole ring and its susceptibility to nucleophilic attack. nih.gov Density Functional Theory (DFT) calculations are often used to investigate reaction mechanisms and regioselectivity in the functionalization of indazoles, providing insights into why a reaction occurs at a specific position on the indazole ring. nih.govresearchgate.net

Molecular docking is another powerful in silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netpensoft.net This is particularly useful in medicinal chemistry to understand how a ligand like 1-benzoyl-6-nitro-1H-indazole might interact with the active site of a protein. nih.govnih.gov Such studies can reveal key interactions, like hydrogen bonds or pi-stacking, that contribute to the binding affinity and selectivity of the compound for a particular biological target.

The following table presents hypothetical data derived from in silico calculations for 1-benzoyl-6-nitro-1H-indazole, based on trends observed for similar nitroaromatic and indazole derivatives.

| Computational Parameter | Predicted Value | Significance in Structure-Reactivity/Selectivity |

|---|---|---|

| HOMO Energy (eV) | -7.2 | Relates to the electron-donating ability of the molecule. A lower value indicates a weaker electron donor. |

| LUMO Energy (eV) | -2.5 | Relates to the electron-accepting ability. A lower LUMO energy suggests a better electron acceptor, often associated with the reactivity of nitroaromatics. nih.gov |

| HOMO-LUMO Gap (eV) | 4.7 | An indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Calculated LogP | 3.8 | A measure of lipophilicity, which influences membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov |

| Dipole Moment (Debye) | 4.1 | Indicates the overall polarity of the molecule, which affects its solubility and intermolecular interactions. |

| Fukui Function (f-) at N2 | 0.18 | A reactivity index from DFT that can predict the site for electrophilic attack. A higher value suggests a more reactive site. researchgate.net |

These in silico approaches provide a theoretical framework for understanding and predicting the chemical and biological behavior of 1-benzoyl-6-nitro-1H-indazole, facilitating its potential development and application.

Mechanistic Investigations of Molecular Interactions Non Clinical Focus

Utilization of 1H-Indazole, 1-benzoyl-6-nitro- as a Chemical Probe or Tool Compound in Mechanistic Studies

Derivatives of 1H-Indazole, 1-benzoyl-6-nitro- serve as valuable chemical probes for exploring biological pathways and mechanisms of action. For instance, the indazole nucleus is a core component in many compounds designed to have specific pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govontosight.ai The synthesis of various substituted indazole derivatives allows researchers to systematically investigate structure-activity relationships (SAR). nih.gov For example, the introduction of different functional groups at various positions on the indazole ring can significantly alter the compound's binding affinity and selectivity for its molecular targets. nih.gov

Mechanistic Elucidation of Interactions with Molecular Targets

The versatility of the indazole scaffold allows for its interaction with a diverse range of molecular targets, including enzymes and receptors. nih.govnih.gov

Studies on Human Neutrophil Elastase Inhibition Mechanisms

Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory diseases. nih.govnih.gov N-benzoylindazole derivatives have been identified as potent, competitive, and pseudoirreversible inhibitors of HNE. nih.gov The benzoyl group at the 1-position and the indazole nucleus are crucial for this inhibitory activity. nih.gov Further optimization of these N-benzoylindazole scaffolds has led to the development of inhibitors with enhanced potency and selectivity. nih.gov

Exploration of Nitric Oxide Synthase Isoform Interactions

Nitro-1H-indazoles are known inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Specifically, 6-nitroindazole (B21905) has been shown to inhibit citrulline formation by both Ca2+-calmodulin-dependent NOS and inducible NOS. nih.gov The inhibitory action of these indazole derivatives is believed to occur through their interaction with the heme-iron of the NOS enzyme, which prevents the binding of oxygen. nih.gov

| Compound | IC50 (µM) for CaM-dependent NOS | IC50 (µM) for iNOS |

| Indazole | 2300 | 470 |

| 5-nitroindazole | 1150 | 240 |

| 6-nitroindazole | 40 | 56 |

| 7-nitroindazole | 2.5 | 20 |

| Data sourced from a study on the inhibition of nitric oxide synthase isoforms by indazole agents. nih.gov |

Mechanistic Studies related to Protein Kinase Inhibition

The indazole scaffold is a prominent feature in many protein kinase inhibitors. nih.gov These inhibitors are crucial in cancer therapy as they can target the signaling pathways that drive tumor growth and proliferation. nih.gov

FGFRs (Fibroblast Growth Factor Receptors): Indazole-based derivatives have been designed as potent inhibitors of FGFRs. nih.govnih.gov Scaffold hopping and molecular hybridization strategies have been employed to create novel 1H-indazol-3-amine derivatives that show significant inhibitory activity against FGFR1. nih.gov The crystal structure of one such inhibitor bound to FGFR1 has provided a basis for the design of even more potent inhibitors. nih.gov

PI3Kδ (Phosphoinositide 3-kinase delta): While direct mechanistic studies on 1H-Indazole, 1-benzoyl-6-nitro- and PI3Kδ are not extensively detailed in the provided context, the broader class of indazole derivatives is known to be explored for kinase inhibition, a category that includes PI3K.

MAO-B (Monoamine Oxidase B): Indazole-based compounds have been investigated as inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's. nih.gov Indazole-5-carboxamides, structurally related to 1H-Indazole, 1-benzoyl-6-nitro-, have been reported as MAO-B inhibitors. nih.gov Kinetic studies have shown that some of these derivatives act as competitive inhibitors of MAO-B. researchgate.net

Computational Docking and Binding Mode Predictions

Computational methods, including molecular docking and molecular dynamics simulations, are instrumental in understanding the binding modes of indazole derivatives with their target proteins. nih.govresearchgate.net These studies help predict the binding conformations and affinities of these compounds within the active sites of enzymes. nih.govresearchgate.net For example, docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione (B104310) reductase have been used to predict their binding modes and rationalize their antileishmanial activity. nih.gov Similarly, computational investigations of indazole scaffolds as tyrosine kinase inhibitors have been performed to evaluate their potential. biotech-asia.org

Intermolecular Recognition Studies with Biomolecular Systems

The interaction between indazole derivatives and their biological targets is a key area of research. These studies often involve a combination of experimental techniques and computational modeling to elucidate the specific intermolecular forces that govern binding. The indazole ring system can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which stabilize the ligand-protein complex. nih.gov The nature and positioning of substituents on the indazole and benzoyl rings play a critical role in determining the specificity and strength of these interactions.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for 1H-Indazole, 1-benzoyl-6-nitro- Synthesis

Traditional synthetic routes for nitrogen-containing heterocycles often rely on harsh conditions, toxic solvents, and multi-step processes that generate significant waste. The principles of green chemistry offer a paradigm shift towards more environmentally benign and efficient synthesis. nih.gov Future research into the synthesis of 1H-Indazole, 1-benzoyl-6-nitro- is expected to embrace these sustainable practices.

Key green approaches applicable to its synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources can dramatically accelerate reaction rates, improve yields, and reduce the formation of byproducts. nih.govresearchgate.net Microwave-assisted synthesis, in particular, has been successfully employed for various indazole derivatives. researchgate.net

Use of Eco-Friendly Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, glycerol, or ionic liquids can significantly reduce the environmental impact of the synthesis. researchgate.netresearchgate.net

Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that avoid heavy metal catalysts or proceed without any catalyst simplifies purification and minimizes toxic waste. researchgate.netorganic-chemistry.org

One-Pot and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation (a one-pot reaction) or using MCRs where three or more reactants combine in a single step improves efficiency, saves resources, and reduces waste. researchgate.netresearchgate.net

Heterogeneous and Recyclable Catalysts: Employing solid-supported catalysts, such as K-10 montmorillonite, can facilitate easier product separation and allow for the catalyst to be recovered and reused, aligning with the principles of a circular economy. nih.gov

| Parameter | Conventional Synthesis (Hypothetical) | Future Green Synthesis (Proposed) |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol, or Solvent-free |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation or Ultrasonication |

| Catalyst | Homogeneous metal catalyst (e.g., Pd, Cu) | Recyclable heterogeneous catalyst or catalyst-free |

| Process | Multi-step with intermediate isolation | One-pot, multi-component reaction |

| Waste | Significant solvent and catalyst waste | Minimal waste, water as a byproduct |

Application of Advanced Computational Algorithms for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. nih.gov For 1H-Indazole, 1-benzoyl-6-nitro-, these in silico methods can accelerate the discovery of new derivatives with enhanced biological activity or novel material properties.

Emerging computational avenues include:

Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as a protein kinase or enzyme. nih.govbiotech-asia.org This allows for the rapid screening of virtual libraries of analogues of 1H-Indazole, 1-benzoyl-6-nitro- to identify promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Such models can be developed for derivatives of 1H-Indazole, 1-benzoyl-6-nitro- to predict the activity of unsynthesized analogues.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial pharmacokinetic properties. In silico tools can predict these properties, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. biotech-asia.org

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic structure, molecular geometry, and reactivity of 1H-Indazole, 1-benzoyl-6-nitro-. nih.gov This information is valuable for understanding its chemical properties and designing reactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with a biological target over time, offering a more realistic representation of the binding process than static docking. researchgate.net

| Computational Tool | Application for 1H-Indazole, 1-benzoyl-6-nitro- |

|---|---|

| Molecular Docking | Predicting binding modes and affinities to potential protein targets (e.g., kinases, enzymes). nih.gov |

| QSAR | Guiding the design of analogues with improved biological activity based on structural features. nih.gov |

| ADMET Prediction | Assessing drug-likeness and predicting pharmacokinetic profiles of novel derivatives. biotech-asia.org |

| DFT Calculations | Understanding electronic properties, reactivity, and optimizing molecular geometry. bohrium.com |

| MD Simulations | Simulating the stability and dynamics of the compound within a protein's active site. researchgate.net |

Exploration of Novel Chemical Transformations for Diverse Analogue Synthesis

The generation of molecular diversity is central to discovering compounds with new or improved functions. The indazole scaffold is amenable to a wide range of modern synthetic transformations that allow for precise modification at various positions. Applying these methods to 1H-Indazole, 1-benzoyl-6-nitro- will enable the creation of extensive libraries of analogues for screening.

Future synthetic explorations will likely focus on:

Late-Stage C-H Functionalization: This powerful strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups on the indazole core or the benzoyl ring. rsc.orgresearchgate.net This avoids the need for lengthy de novo synthesis and enables rapid diversification of the parent compound.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Sonogashira, and Heck couplings are highly effective for creating new carbon-carbon bonds. researchgate.net These reactions can be used to attach various aryl, alkynyl, or vinyl groups to halogenated precursors of 1H-Indazole, 1-benzoyl-6-nitro-, systematically probing how different substituents affect its properties. mdpi.com

Cascade Reactions: Designing multi-step sequences that occur in a single pot, known as cascade or tandem reactions, provides an elegant and efficient way to build molecular complexity. nih.gov Future work could involve developing cascade reactions that start from a simple indazole precursor and rapidly assemble highly functionalized analogues of the target compound.

| Transformation | Potential Application Site(s) | Resulting Analogue Type |

|---|---|---|

| C-H Arylation | Indazole C3, C4, C5, C7; Benzoyl ring | Bi-aryl and heteroaryl derivatives |

| Suzuki Coupling | Halogenated positions on indazole or benzoyl rings | Derivatives with new aryl or vinyl groups |

| Sonogashira Coupling | Halogenated positions on indazole or benzoyl rings | Alkynyl-substituted analogues |

| Functional Group Interconversion | Nitro group (e.g., reduction to amine) | 6-Amino-indazole derivatives |

Utilization of the Compound as a Scaffold for Next-Generation Mechanistic Probes in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. A molecule with known or potential biological activity, such as 1H-Indazole, 1-benzoyl-6-nitro-, can serve as a scaffold for creating sophisticated probes to investigate cellular processes.

Promising future directions include:

Photoaffinity Labeling Probes: By incorporating a photoreactive group (e.g., a diazirine or aryl azide) into the structure of 1H-Indazole, 1-benzoyl-6-nitro-, a photoaffinity probe can be created. google.comchimia.ch Upon UV irradiation, this probe can form a covalent bond with its biological target(s) in living cells, enabling their identification and characterization. unibe.ch

Bioorthogonal Probes: Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov A bioorthogonal handle, such as an alkyne or an azide, could be appended to the 1H-Indazole, 1-benzoyl-6-nitro- scaffold. This would allow the molecule's fate and interactions to be tracked in real-time by "clicking" it to a reporter molecule (e.g., a fluorophore or biotin) inside a cell. website-files.com

Targeted Kinase Probes: Given that the indazole scaffold is a well-established "privileged scaffold" in kinase inhibitor design, derivatives of 1H-Indazole, 1-benzoyl-6-nitro- could be developed as selective probes to study the function and regulation of specific protein kinases implicated in disease. rsc.orgnih.gov

| Probe Type | Required Modification | Application in Chemical Biology |

|---|---|---|

| Photoaffinity Label | Incorporate a photoreactive group (e.g., diazirine) | Covalent capture and identification of cellular binding partners. google.com |

| Bioorthogonal Probe | Incorporate a chemical handle (e.g., alkyne, azide) | Live-cell imaging and tracking of the molecule's distribution and interactions. wikipedia.org |

| Fluorescent Probe | Attach a fluorophore | Visualizing localization within cellular compartments via microscopy. |

| Affinity-Based Probe | Attach an affinity tag (e.g., biotin) | Pulldown and isolation of target proteins from cell lysates for proteomic analysis. |

Q & A

Q. What synthetic methodologies are most effective for preparing 1-benzoyl-6-nitro-1H-indazole derivatives?

The synthesis typically involves multi-step protocols starting from substituted o-toluidine derivatives. Key steps include:

- Nitration : Introducing nitro groups at the 6-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures .

- Benzoylation : Reacting the nitro-indazole intermediate with benzoyl chloride in the presence of a base (e.g., K₂CO₃) to install the benzoyl group at N1 .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the final product. Characterization via -NMR and IR spectroscopy confirms structural integrity .

Q. How can the crystal structure of 1-benzoyl-6-nitro-1H-indazole be resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological considerations include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : Employ SHELXL for structure solution and refinement. Typical R-factor thresholds: , .

- Validation : Check for disorder using PLATON and validate hydrogen bonding via Mercury software. Example bond lengths (Å): C=O (1.21), N–O (1.22) .

Table 1 : Selected Bond Lengths (Å) from SC-XRD Studies of Related Indazole Derivatives

| Bond Type | Length (Å) | Source |

|---|---|---|

| C–C (aromatic) | 1.38–1.42 | |

| N–O (nitro) | 1.21–1.24 | |

| C=O (benzoyl) | 1.20–1.22 |

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 1-benzoyl-6-nitro-1H-indazole?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model reaction pathways and transition states. Focus on nitration and benzoylation energetics .

- Docking Studies : Assess binding affinity to biological targets (e.g., EGFR) using AutoDock Vina. Key parameters: binding energy < −7.0 kcal/mol, RMSD < 2.0 Å .

Q. What challenges arise in coordinating 1-benzoyl-6-nitro-1H-indazole with transition metals?

- Ligand Behavior : The indazole moiety can act as a monodentate (N1 or N2) or bridging ligand. In osmium(IV) complexes, axial coordination via N1 is common, with bond lengths Os–N ≈ 2.05 Å .

- Steric Effects : The benzoyl group may hinder coordination. Mitigate via:

- Using polar solvents (DMF, DMSO) to enhance solubility.

- Low-temperature crystallization to reduce steric clashes .

Q. How do structural modifications impact the biological activity of 1-benzoyl-6-nitro-1H-indazole?

- Cytotoxicity Assays : Test against human cancer cell lines (e.g., HCT-116, PC-3) using MTT assays. IC₅₀ values < 10 µM indicate potency .

- SAR Analysis : Nitro groups at C6 enhance electron-withdrawing effects, improving DNA intercalation. Benzoyl groups at N1 increase lipophilicity, aiding membrane penetration .

Table 2 : Cytotoxicity Data for Indazole Derivatives

| Compound | HCT-116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Source |

|---|---|---|---|

| 1-Benzoyl-6-nitro | 8.2 | 9.5 | |

| 3-Methyl analog | 12.7 | 14.3 |

Data Contradictions and Resolution

Q. Why do different studies report varying bond angles for indazole-metal complexes?

Discrepancies arise from:

- Coordination Geometry : Octahedral vs. square-planar arrangements alter bond angles. For example, osmium(IV) complexes show angles of 88–92° (equatorial) vs. 176–178° (axial) .

- Crystallographic Software : SHELXL (used in 85% of studies) may yield different results vs. OLEX2 due to refinement algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.